molecular formula C19H20N4O3 B5351789 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea

Cat. No. B5351789
M. Wt: 352.4 g/mol
InChI Key: QREBRWDIGYMMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea, commonly known as EOM or EOM-AD, is a compound that has been widely studied for its potential use in scientific research. This compound is a derivative of urea and oxadiazole, and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EOM is not fully understood, but it is believed to involve the modulation of the cannabinoid system. EOM has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet clear.
Biochemical and Physiological Effects:
EOM has been found to have a number of interesting biochemical and physiological effects. One major effect of EOM is its ability to modulate the cannabinoid system. EOM has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet clear.

Advantages and Limitations for Lab Experiments

One major advantage of EOM is its potential use in the study of the cannabinoid system. EOM has been found to interact with the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, which makes it a potentially useful compound for cancer research. One limitation of EOM is its relatively low solubility in water, which makes it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on EOM. One major area of research is the development of new synthetic methods for EOM that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of EOM, particularly its interaction with the CB1 receptor. Finally, there is a need for further research on the potential therapeutic uses of EOM, particularly in the treatment of cancer.

Synthesis Methods

The synthesis of EOM is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form the intermediate compound, which is then reacted with phenyl isocyanate to form the final product, EOM. The synthesis of EOM has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

EOM has been studied extensively for its potential use in scientific research. One major application of EOM is in the study of the cannabinoid system. EOM has been found to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. EOM has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

1-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-23(19(24)20-15-7-5-4-6-8-15)13-17-21-18(22-26-17)14-9-11-16(25-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREBRWDIGYMMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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